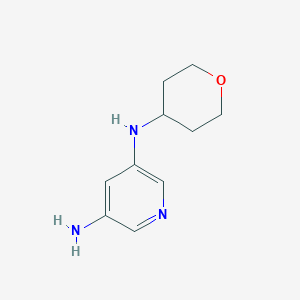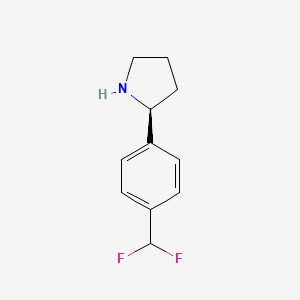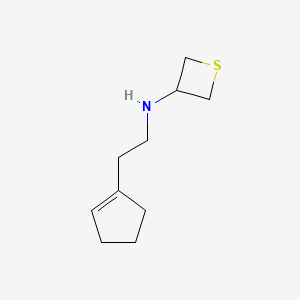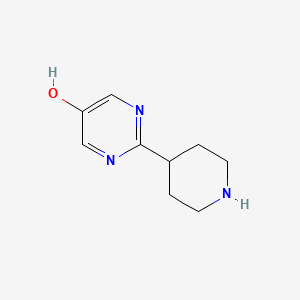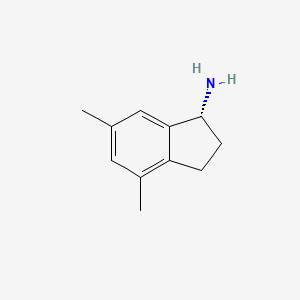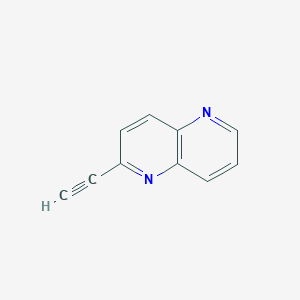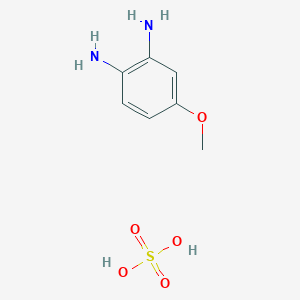
3,4-Diaminoanisole sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxybenzene-1,2-diamine sulfate: is an organic compound with the molecular formula C7H10N2O. It is a derivative of benzene, featuring two amino groups (-NH2) and a methoxy group (-OCH3) attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methoxybenzene-1,2-diamine sulfate can be synthesized through the reduction of 3-nitro-4-methoxyaniline using iron powder in the presence of acetic acid. The reaction involves the following steps :
- Dissolve 3-nitro-4-methoxyaniline in acetic acid.
- Add iron powder to the solution and stir for 0.5 hours.
- Heat the mixture to 60°C and maintain the temperature until the reaction is complete, indicated by the disappearance of the yellow color of the nitro compound.
- Filter the mixture to remove the iron residues and isolate the product.
Industrial Production Methods
In industrial settings, the synthesis of 4-methoxybenzene-1,2-diamine sulfate may involve more efficient catalytic hydrogenation processes to reduce the nitro group to an amino group. This method ensures higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxybenzene-1,2-diamine sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be further reduced to form more reduced amines.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are used.
Substitution: Acylation can be carried out using acyl chlorides or anhydrides, while alkylation can be performed using alkyl halides.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: More reduced amines.
Substitution: Acylated or alkylated derivatives of the original compound.
Applications De Recherche Scientifique
4-Methoxybenzene-1,2-diamine sulfate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of heterocyclic compounds and other complex organic molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-methoxybenzene-1,2-diamine sulfate involves its ability to undergo various chemical transformations. The amino groups can participate in nucleophilic substitution reactions, while the methoxy group can influence the electronic properties of the benzene ring, making it more reactive towards electrophilic substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxybenzene-1,3-diamine sulfate: Similar structure but with amino groups at different positions.
4-Methoxybenzene-1,2-diamine hydrochloride: Similar compound with a different counterion (hydrochloride instead of sulfate).
Uniqueness
4-Methoxybenzene-1,2-diamine sulfate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to its isomers and other related compounds. The presence of both amino and methoxy groups allows for versatile chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
1084893-44-6 |
|---|---|
Formule moléculaire |
C7H12N2O5S |
Poids moléculaire |
236.25 g/mol |
Nom IUPAC |
4-methoxybenzene-1,2-diamine;sulfuric acid |
InChI |
InChI=1S/C7H10N2O.H2O4S/c1-10-5-2-3-6(8)7(9)4-5;1-5(2,3)4/h2-4H,8-9H2,1H3;(H2,1,2,3,4) |
Clé InChI |
IFRRTEATDMUHHE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)N)N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-Bromo-7,7-dimethyl-7H-benzo[c]fluorene](/img/structure/B15222767.png)
![N-Methyl-1-(2-phenylbenzo[d]oxazol-5-yl)methanamine](/img/structure/B15222772.png)
![2-Bromo-8-(3-chloro-5-fluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[5,1-c][1,4]oxazine](/img/structure/B15222787.png)
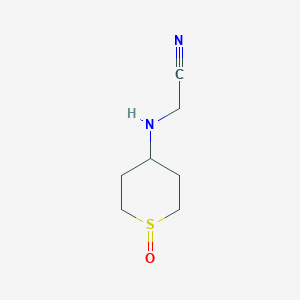
![Pyrazolo[1,5-a]pyrazin-3-ylmethanamine hydrochloride](/img/structure/B15222800.png)
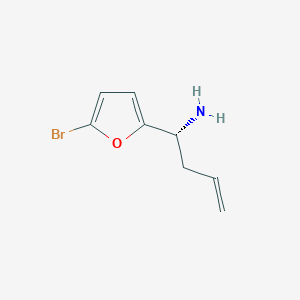
![4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15222822.png)
![tert-Butyl 3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B15222829.png)
